Antimycobacterial Potency: 3,4-Dichlorophenyl-Urea Scaffold vs. N,N-Diphenyl-Urea Series
The 3,4-dichlorophenyl-urea scaffold demonstrates consistent and appreciable antimycobacterial activity against M. tuberculosis H37Rv, with multiple derivatives in the series producing 80–89% growth inhibition at 6.25 µM. [1] In contrast, the N,N-diphenyl-urea series, used as a comparator scaffold in the same study, yielded lower tier activity, highlighting the critical role of the 3,4-dichlorophenyl pharmacophore. [2] The target compound, bearing the 3,4-dichlorophenyl group and a morpholinoethyl side chain, inherits this class-level antimycobacterial differentiation.
| Evidence Dimension | Inhibition of M. tuberculosis H37Rv growth |
|---|---|
| Target Compound Data | 80–89% inhibition at 6.25 µM (class-level; specific derivative data not isolated in abstract) |
| Comparator Or Baseline | N,N-diphenyl-urea derivatives: appreciably lower activity in the same assay panel |
| Quantified Difference | 3,4-Dichlorophenyl series: 80–89% inhibition vs. N,N-diphenyl series: lower tier activity (exact % not specified for comparator in abstract) |
| Conditions | M. tuberculosis H37Rv in vitro culture; concentration 6.25 µM; Scozzafava et al. 2001. |
Why This Matters
For antimycobacterial screening programs, the 3,4-dichlorophenyl-urea scaffold provides a validated starting point with demonstrated M. tuberculosis growth inhibition, whereas N,N-diphenyl-urea analogs underperform, making the target compound the appropriate procurement choice for TB-focused SAR.
- [1] Scozzafava A, Mastrolorenzo A, Supuran CT. Antimycobacterial activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and related derivatives. J Enzyme Inhib. 2001;16(5):425-32. doi:10.1080/14756360109162391. PMID: 11916148. View Source
- [2] Same as [REFS-1]: Scozzafava et al. 2001. Comparative data on N,N-diphenyl-urea series within the same study. View Source
